molecular formula C20H18F4N4OS B10948046 3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether

3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether

Cat. No.: B10948046
M. Wt: 438.4 g/mol
InChI Key: SUFNTMGBXYUKOZ-UHFFFAOYSA-N
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Description

3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through a series of cyclization reactions. The key intermediate is then functionalized with the benzyl and tetrafluoropropyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Mechanism of Action

The mechanism of action of 3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,3,3-tetrafluoropropyl) ether is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its tetrafluoropropyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18F4N4OS

Molecular Weight

438.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H18F4N4OS/c1-3-14-11(2)30-18-15(14)17-26-16(27-28(17)10-25-18)13-6-4-5-12(7-13)8-29-9-20(23,24)19(21)22/h4-7,10,19H,3,8-9H2,1-2H3

InChI Key

SUFNTMGBXYUKOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)COCC(C(F)F)(F)F)C

Origin of Product

United States

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